N-tert-butyl 3-bromopropanamide
Description
N-tert-butyl 3-bromopropanamide is a brominated propanamide derivative characterized by a tert-butyl group attached to the nitrogen atom and a bromine substituent at the 3-position of the propanamide backbone. This compound is of significant interest in medicinal and synthetic chemistry due to its structural versatility. The tert-butyl group confers steric bulk and electronic effects, influencing reactivity, stability, and biological activity. Its bromine substituent enhances electrophilicity, making it a valuable intermediate in cross-coupling reactions and drug discovery .
Properties
Molecular Formula |
C7H14BrNO |
|---|---|
Molecular Weight |
208.10 g/mol |
IUPAC Name |
3-bromo-N-tert-butylpropanamide |
InChI |
InChI=1S/C7H14BrNO/c1-7(2,3)9-6(10)4-5-8/h4-5H2,1-3H3,(H,9,10) |
InChI Key |
PGIMSAROXCGJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
N-Alkyl Group Variations
- N-tert-butyl vs. N-cyclobutyl/cyclopropyl :
Replacement of the N-tert-butyl group with smaller alkyl groups, such as cyclopropyl or cyclobutyl, significantly impacts bioactivity. For example, in a series of bupropion analogs, the N-cyclobutyl 3-chloro compound (PAL-1007) exhibited chaperone activity comparable to the N-tert-butyl derivative (136% ± 9.1% vs. bupropion’s baseline). However, N-cyclopropyl analogs (e.g., PAL-433, PAL-586) were entirely inactive . - Activity Trends :
Bulkier N-alkyl groups like tert-butyl may enhance membrane penetration in Gram-negative bacteria (e.g., E. coli), as evidenced by lower MIC values for compounds with smaller R1 substituents (e.g., 4d, 4g, 6b) .
Halogen Substituent Variations
- 3-Bromo vs. 3-Fluoro/3-Chloro: Substituting bromine with fluorine or chlorine alters efficacy. Bromine’s larger atomic radius and polarizability may enhance target binding or stability .
Table 1: Bioactivity Comparison of N-Alkyl and Halogen-Substituted Analogs
| Compound | N-Substituent | Halogen | Bioactivity (% Efficacy) | MIC (E. coli, μg/mL) |
|---|---|---|---|---|
| N-tert-butyl (Bupropion) | tert-butyl | None | 100% (baseline) | N/A |
| PAL-1007 | cyclobutyl | Cl | 136% ± 9.1% | N/A |
| PAL-1008 | cyclobutyl | F | 96% ± 7.3% | N/A |
| 4i | tert-butyl | Br | N/A | 0.25 |
| 4c | isopropyl | Br | N/A | 0.5 |
Role in Multicomponent Reactions
The N-tert-butyl group facilitates regioselective synthesis. For example, in pyrazole formation, N-tert-butyl-substituted isoindolines yield pyrazole derivatives more efficiently than other N-alkyl groups (e.g., methyl or ethyl), likely due to steric stabilization of intermediates .
Stability and Crystallography
Structural studies of N-tert-butyl propanamides reveal a twisted conformation between the amide and aromatic groups (C–N–C–C torsion angle = 29.4°), promoting N–H⋯O hydrogen bonding. This contrasts with N-aryl or N-sulfonyl analogs, which exhibit planar conformations and weaker intermolecular interactions .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability : Tert-butyl groups resist oxidative metabolism better than cyclopropyl or isopropyl groups, as observed in microsomal assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
